4-(Chloromethyl)-3,5-dimethyl-1h-pyrazole Hydrochloride
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Overview
Description
4-(Chloromethyl)-3,5-dimethyl-1h-pyrazole Hydrochloride is a chemical compound with the molecular formula C6H10ClN2·HCl It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-3,5-dimethyl-1h-pyrazole Hydrochloride typically involves the chloromethylation of 3,5-dimethyl-1h-pyrazole. This can be achieved by reacting 3,5-dimethyl-1h-pyrazole with formaldehyde and hydrochloric acid under controlled conditions. The reaction is usually carried out at a low temperature to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 4-(Chloromethyl)-3,5-dimethyl-1h-pyrazole Hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Addition Reactions: It can participate in addition reactions with various electrophiles.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alcohols. These reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a carboxylic acid derivative.
Scientific Research Applications
4-(Chloromethyl)-3,5-dimethyl-1h-pyrazole Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-3,5-dimethyl-1h-pyrazole Hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target and the context of the reaction.
Comparison with Similar Compounds
- 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine Hydrochloride
- 2-Chloromethyl-3,5-dimethyl-4-ethoxypyridine Hydrochloride
- 3,5-Dimethyl-4-(methoxy)-2-pyridinyl-methylthio-1-(4-chloro-phenyl)-imidazole
Comparison: 4-(Chloromethyl)-3,5-dimethyl-1h-pyrazole Hydrochloride is unique due to its specific substitution pattern and the presence of the pyrazole ring. This structural feature imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, the presence of the chloromethyl group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C6H10Cl2N2 |
---|---|
Molecular Weight |
181.06 g/mol |
IUPAC Name |
4-(chloromethyl)-3,5-dimethyl-1H-pyrazole;hydrochloride |
InChI |
InChI=1S/C6H9ClN2.ClH/c1-4-6(3-7)5(2)9-8-4;/h3H2,1-2H3,(H,8,9);1H |
InChI Key |
RIIVUWLBBUTOEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C)CCl.Cl |
Origin of Product |
United States |
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